molecular formula C19H23N5O2 B11235324 N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine

N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexanamine

Cat. No.: B11235324
M. Wt: 353.4 g/mol
InChI Key: BEBOBQZFRWDUOM-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a tetrazole ring attached to a cyclohexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The imine–imine rearrangement is initiated by potassium hydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives .

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with various enzymes or receptors, potentially inhibiting or activating their functions . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to its combination of a furan ring, a methoxyphenyl group, and a tetrazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclohexan-1-amine

InChI

InChI=1S/C19H23N5O2/c1-25-16-9-7-15(8-10-16)24-18(21-22-23-24)19(11-3-2-4-12-19)20-14-17-6-5-13-26-17/h5-10,13,20H,2-4,11-12,14H2,1H3

InChI Key

BEBOBQZFRWDUOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CO4

Origin of Product

United States

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